
(S)-3-环氧基-吡啶
概述
描述
(S)-3-Oxiranyl-pyridine, also known as (S)-3-Oxiranyl-pyridine, is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Oxiranyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Oxiranyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡啶稳定的环氧基远程阴离子: 源自 α,β-环氧吡啶的环氧基远程阴离子的化学性质表明,β-位置的去质子化和与各种亲电试剂的反应具有高度区域选择性,这可能是由于锂和吡啶部分在五元环中间体中螯合的稳定作用 (Saisaha、Nerungsi、Iamsaard 和 Thongpanchang,2009)。
钴配合物作为构建模块: 吡啶酰胺配体的 Co(3+) 配合物被用作组装异双金属配合物的构建模块。这些涉及系连吡啶基团的配合物在亚胺的催化氰基化以及环氧乙烷和硫代环氧乙烷的开环反应中是有效的 (Mishra、Ali、Upreti、Whittingham 和 Gupta,2009)。
饮用水中吡啶的降解: 一项使用介质阻挡放电 (DBD) 研究饮用水中吡啶降解的研究发现,降解主要是由于 DBD 系统产生的臭氧和羟基自由基的氧化能力。这项研究为处理饮用水中含氮杂环化合物提供了基础 (Li、Yi、Yi、Zhou 和 Wang,2017)。
3-氰基-2-氧杂-吡啶在药理学中的应用: 3-氰基-2-氧杂-吡啶显示出多种生物活性,如抗菌、抗抑郁和抗癌活性。这些衍生物在现代医学应用中很重要,尤其是在癌症治疗中 (Bass、Abdelhafez、El-Zoghbi、Mohamed、Badr 和 Abuo-Rahma,2021)。
吡啶-2,4,6-三羧酸与 Zn(II) 盐的反应性: 这项研究表明吡啶-2,4,6-三羧酸如何与 Zn(II) 盐反应形成不同的产物,包括配位聚合物和金属大环化合物,具体取决于反应混合物中是否存在吡啶 (Ghosh、Savitha 和 Bharadwaj,2004)。
高度功能化吡啶的合成: 开发了一种新颖的 Rh(III) 催化的一锅法,用于使用基于 N-S 键的内部氧化剂合成高度功能化的吡啶,该方法简单、通用且高效 (Zhang、Huang、Zhang 和 Dong,2014)。
作用机制
Target of Action
Pyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Generally, the presence of the ring nitrogen in pyridine derivatives defines their reactivity . The interaction of this compound with its targets and the resulting changes would require further experimental studies for a comprehensive understanding.
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical reactions . .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, influencing the bioavailability and therapeutic efficacy of a compound
属性
IUPAC Name |
3-[(2S)-oxiran-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

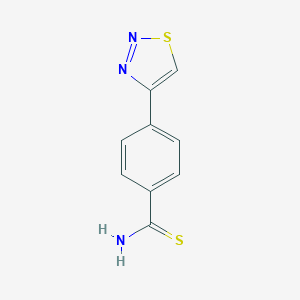

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

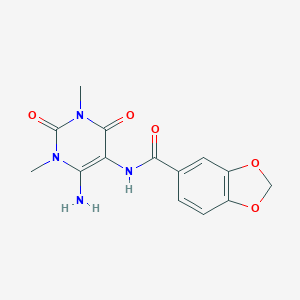


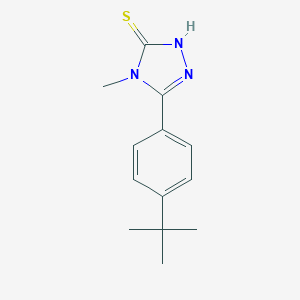
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

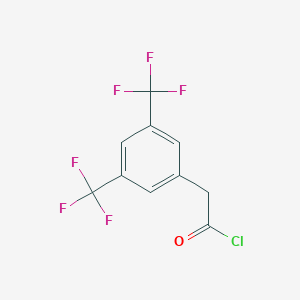
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
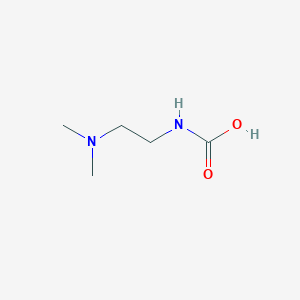
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
